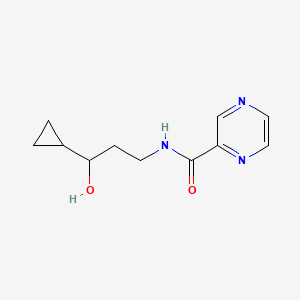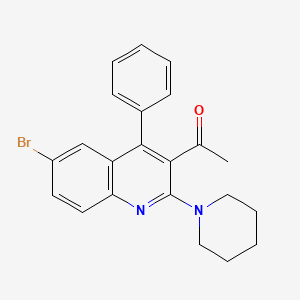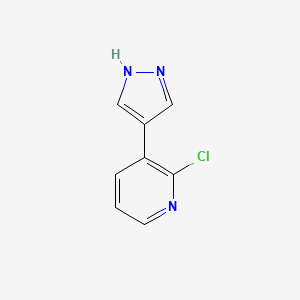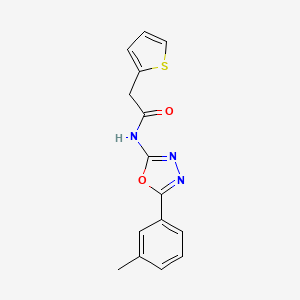
N-(3-ciclopropil-3-hidroxipropil)pirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazine derivative that is synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
N-(3-ciclopropil-3-hidroxipropil)pirazina-2-carboxamida exhibe propiedades antimicrobianas prometedoras. Los investigadores han investigado su efectividad contra bacterias, hongos y otros microorganismos. Los estudios sugieren que puede inhibir el crecimiento bacteriano al interrumpir procesos celulares esenciales o interferir con enzimas específicas .
Inhibición de Quinasa
Las quinasas desempeñan funciones esenciales en las vías de señalización celular. Ciertos derivados de este compuesto han mostrado actividad inhibitoria de quinasa. Los inhibidores de quinasa son valiosos en la terapia del cáncer y otras enfermedades donde las quinasas desregulada contribuyen a la patogénesis .
Para obtener información más detallada, puede consultar los artículos de investigación citados a continuación:
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Derivados de pirrolopirazina: enfoques sintéticos y actividades biológicas. Investigación en Química Medicinal, 30(9), 1981–2006
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include compounds similar to n-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which suggests they may have multiple molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazine derivatives, including N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been shown to exhibit kinase inhibitory activity . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their binding and transport properties.
Cellular Effects
The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the kinase inhibitory activity of pyrazine derivatives suggests that N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may inhibit kinase enzymes, thereby affecting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, pyrazine derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are essential for cell growth and function. The study of these metabolic pathways can provide insights into the biochemical roles of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide.
Transport and Distribution
The transport and distribution of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide can affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMNTBBIKZHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)
![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)




![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)


![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)